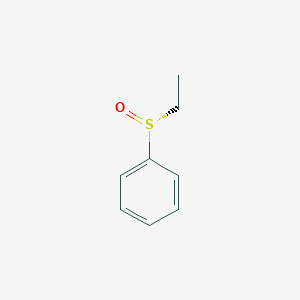
(R)-(Ethylsulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(Ethylsulfinyl)benzene is an organic compound with the molecular formula C8H10OS. It is a chiral sulfoxide, meaning it has a sulfur atom bonded to an oxygen atom and an ethyl group, with the sulfur atom also bonded to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Ethylsulfinyl)benzene typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of ethyl phenyl sulfide using chiral oxidizing agents. For example, the use of titanium(IV) isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide can yield ®-(Ethylsulfinyl)benzene with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-(Ethylsulfinyl)benzene often involve similar oxidation processes but on a larger scale. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
®-(Ethylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Substitution: The ethylsulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Ethyl phenyl sulfone.
Reduction: Ethyl phenyl sulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-(Ethylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand in asymmetric catalysis.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-(Ethylsulfinyl)benzene in various applications often involves its ability to act as a chiral ligand or intermediate. In asymmetric catalysis, it can coordinate to metal centers, influencing the stereochemistry of the resulting products. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(Ethylsulfinyl)benzene: The enantiomer of ®-(Ethylsulfinyl)benzene, with similar chemical properties but different biological activities.
Ethyl phenyl sulfide: The precursor to ®-(Ethylsulfinyl)benzene, lacking the sulfoxide functional group.
Ethyl phenyl sulfone: The fully oxidized form of ®-(Ethylsulfinyl)benzene.
Uniqueness
®-(Ethylsulfinyl)benzene is unique due to its chiral sulfoxide group, which imparts distinct stereochemical properties. This makes it valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is crucial .
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
[(R)-ethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m1/s1 |
Clé InChI |
DUVLJBQCIZCUMW-SNVBAGLBSA-N |
SMILES isomérique |
CC[S@@](=O)C1=CC=CC=C1 |
SMILES canonique |
CCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14794443.png)
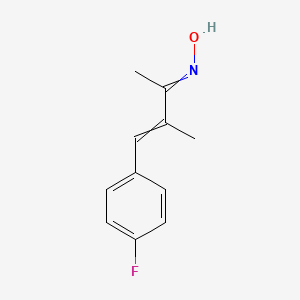
![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

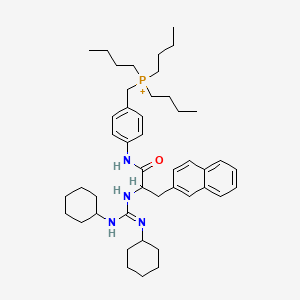
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
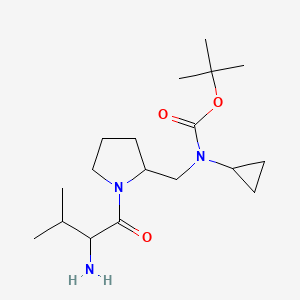
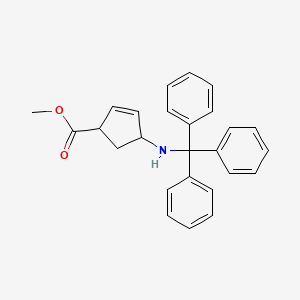
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)
